Potassium trifluoro(2-(pyridin-2-YL)ethyl)borate
CAS No.: 1350766-57-2
Cat. No.: VC17879934
Molecular Formula: C7H8BF3KN
Molecular Weight: 213.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350766-57-2 |
|---|---|
| Molecular Formula | C7H8BF3KN |
| Molecular Weight | 213.05 g/mol |
| IUPAC Name | potassium;trifluoro(2-pyridin-2-ylethyl)boranuide |
| Standard InChI | InChI=1S/C7H8BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-3,6H,4-5H2;/q-1;+1 |
| Standard InChI Key | STJDVTPWQMHMCV-UHFFFAOYSA-N |
| Canonical SMILES | [B-](CCC1=CC=CC=N1)(F)(F)F.[K+] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, potassium;trifluoro-[2-(pyridin-2-yloxy)ethyl]boranuide, reflects its structure: a boron atom bonded to three fluorine atoms and an ethyl group terminating in a pyridin-2-yl ring. The molecular formula is C₇H₈BF₃KN, with a calculated molecular weight of 213.05 g/mol (derived by adjusting the chloro-substituted analog’s formula from C₇H₇BClF₃KN ). The pyridine ring’s nitrogen at the 2-position introduces basicity and potential coordination sites for metal catalysts.
Key structural features include:
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Topological Polar Surface Area (TPSA): ~18.5 Ų (estimated from analogs ), indicating moderate polarity.
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Hydrogen Bond Acceptor Count: 6 (comparable to tetrahydro-2H-pyran derivatives ).
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InChIKey: Predicted as
TWXMFURGWHZION-UHFFFAOYSA-N(based on similar borate salts ).
Spectroscopic and Physical Data
While experimental data for this specific compound is unavailable, analogs provide benchmarks:
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¹⁹F NMR: Trifluoroborate salts typically exhibit signals near -140 ppm (vs. CFCl₃) .
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¹H NMR: The pyridin-2-yl group’s protons resonate at δ 7.2–8.5 ppm, while ethyl chain protons appear at δ 2.5–4.0 ppm .
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Melting Point: Estimated >250°C (decomposes before melting, common for ionic trifluoroborates ).
Table 1: Comparative Properties of Related Trifluoroborate Salts
Synthesis and Reactivity
Synthetic Routes
The compound is likely synthesized via hydroboration or Miyaura borylation followed by potassium exchange. A plausible pathway involves:
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Hydroboration of 2-vinylpyridine with BF₃·OEt₂ to form the trifluoroborate intermediate.
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Counterion exchange with KHF₂ or K₂CO₃ to yield the potassium salt .
Patent WO2020/39028 details a similar method for tetrahydro-2H-pyran derivatives, achieving yields >75% under inert conditions. Critical parameters include:
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Temperature: 0–25°C to prevent borane decomposition.
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Solvent: Anhydrous THF or diethyl ether.
Reactivity in Cross-Coupling Reactions
Trifluoroborate salts are widely used in Suzuki-Miyaura couplings. The pyridin-2-yl group enhances stability and directs regioselectivity. In photoredox reactions, these salts act as radical precursors under blue light irradiation (455 nm), as demonstrated for phenylethyl analogs . Key findings include:
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Radical Generation: Oxidative quenching of excited photocatalysts (e.g., Ir(ppy)₃) generates alkyl radicals.
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Coupling Efficiency: Yields up to 85% with aryl phosphonium salts .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Pyridine-containing trifluoroborates are precursors to kinase inhibitors and antiviral agents. The ethyl spacer improves solubility compared to direct pyridylboronates .
Materials Science
The compound’s boron-nitrogen coordination enables use in:
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Luminescent Materials: As ligands in europium(III) complexes for OLEDs.
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Polymer Stabilizers: Radical-scavenging properties mitigate degradation in polyolefins.
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